molecular formula C30H26F5NO6 B13391891 (R)-5-tert-butyl 1-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)pentanedioate

(R)-5-tert-butyl 1-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)pentanedioate

Cat. No.: B13391891
M. Wt: 591.5 g/mol
InChI Key: AIDYQYOPUBOMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester is a compound commonly used in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with tert-butyl (OtBu) and pentafluorophenyl (OPfp) groups. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s purity and identity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: It is a standard reagent in solid-phase peptide synthesis, allowing for the efficient and selective formation of peptide bonds.

    Biology: It is used in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and protein-protein interactions.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the large-scale production of peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The pentafluorophenyl ester is highly reactive, facilitating the formation of peptide bonds with amino groups. The tert-butyl ester protects the carboxyl group, which can be selectively deprotected under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-glutamic acid γ-tert-butyl ester pentafluorophenyl ester is unique due to its combination of protecting groups, which provide stability and reactivity during peptide synthesis. The pentafluorophenyl ester group enhances its reactivity, making it a valuable reagent in the synthesis of complex peptides .

Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYQYOPUBOMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F5NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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